tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate is a compound of significant interest in organic chemistry. It is known for its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of a piperazine derivative with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(S)-1-Methyl-2-oxo-2-piperazinoethyl]carbamic acid methyl ester
- [(S)-1-Methyl-2-oxo-2-piperazinoethyl]carbamic acid ethyl ester
- [(S)-1-Methyl-2-oxo-2-piperazinoethyl]carbamic acid isopropyl ester
Uniqueness
tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different ester groups .
Properties
Molecular Formula |
C12H23N3O3 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-1-piperazin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-9(14-11(17)18-12(2,3)4)10(16)15-7-5-13-6-8-15/h9,13H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1 |
InChI Key |
GOEQJAFQLQRBPH-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCNCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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